6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound known for its diverse biological activities. This compound features a unique structure combining a pyrazole ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antimicrobial and antifungal activities. It is studied for its potential to inhibit the growth of various pathogens.
Medicine
In medicine, this compound is investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells in vitro, making it a candidate for further drug development .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable in creating effective treatments and crop protection agents.
Mechanism of Action
The mechanism of action of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(2-naphthyloxy)methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazole derivatives
Uniqueness
Compared to similar compounds, 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its cyclobutyl group, which enhances its biological activity and stability. This unique structural feature contributes to its potent antimicrobial and anticancer properties, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H11ClN6S |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
6-(4-chloro-2-methylpyrazol-3-yl)-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11ClN6S/c1-17-8(7(12)5-13-17)10-16-18-9(6-3-2-4-6)14-15-11(18)19-10/h5-6H,2-4H2,1H3 |
InChI Key |
VOUCBYXWXDJFAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN3C(=NN=C3S2)C4CCC4 |
Origin of Product |
United States |
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